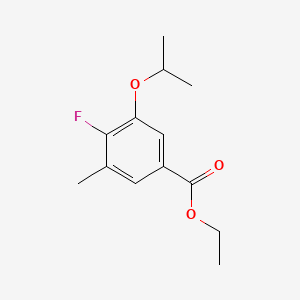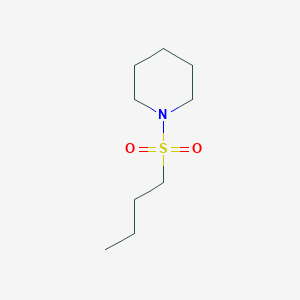
1,2,5-Trifluoro-3-methoxy-4,6-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrotrifluoroanisole is an organic compound characterized by the presence of two nitro groups and a trifluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrotrifluoroanisole typically involves the nitration of trifluoroanisole. The process begins with the preparation of trifluoroanisole, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Industrial Production Methods: Industrial production of 2,4-dinitrotrifluoroanisole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrotrifluoroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted products with nucleophiles replacing the nitro groups.
Reduction: Formation of 2,4-diaminotrifluoroanisole.
Oxidation: Formation of oxidized derivatives depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrotrifluoroanisole has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Agrochemicals: Used in the development of pesticides and herbicides.
Dyestuff: Utilized in the synthesis of dyes due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,4-dinitrotrifluoroanisole involves its interaction with specific molecular targets. The nitro groups on the benzene ring can participate in electron-withdrawing interactions, affecting the compound’s reactivity. In biological systems, the compound may interact with enzymes or proteins, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitroanisole: Similar structure but lacks the trifluoromethoxy group.
2,4-Dinitrophenol: Contains nitro groups but lacks the methoxy and trifluoromethoxy groups.
2,4-Dichloroanisole: Contains chlorine atoms instead of nitro groups.
Uniqueness: 2,4-Dinitrotrifluoroanisole is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C7H3F3N2O5 |
|---|---|
Molekulargewicht |
252.10 g/mol |
IUPAC-Name |
1,2,5-trifluoro-3-methoxy-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O5/c1-17-7-3(9)2(8)5(11(13)14)4(10)6(7)12(15)16/h1H3 |
InChI-Schlüssel |
PEUAGYHBCIIDEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


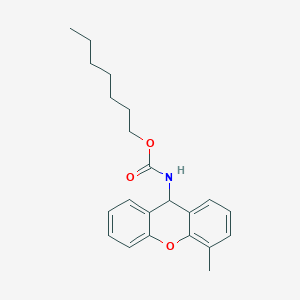
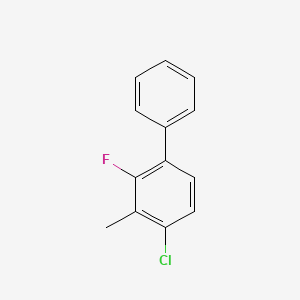

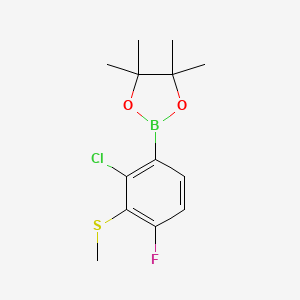
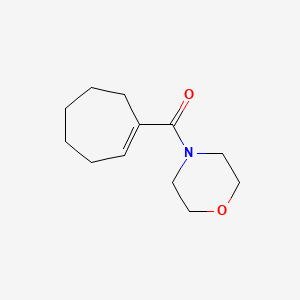
![1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea](/img/structure/B14015978.png)
![N-[(3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide](/img/structure/B14015990.png)
![4-Methyl-2-[[2-(2,4,6-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14015992.png)
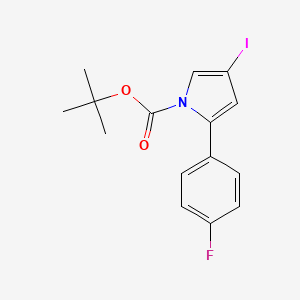
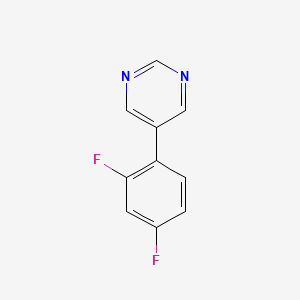
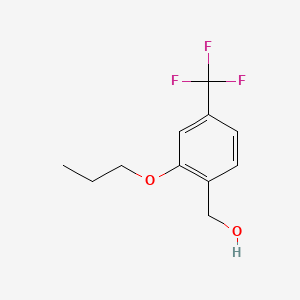
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
